N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a chemical compound with the molecular formula . This compound is classified under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic or heterocyclic structure. The furan ring in its structure provides unique properties that enhance its biological activity.
This compound can be sourced from various chemical databases and patents, particularly those focusing on medicinal chemistry and drug development. It falls under the broader classification of heterocyclic compounds, specifically those containing sulfur and nitrogen. Its structural features suggest potential applications in pharmaceuticals, particularly in developing therapeutic agents targeting various diseases.
The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide typically involves the following steps:
The synthesis may utilize techniques such as:
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
These reactions often require specific conditions, such as temperature control and pH adjustments, to ensure optimal yields and selectivity.
The mechanism of action for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant anticancer properties, suggesting that N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide may also possess similar activities against specific cancer cell lines.
Relevant data regarding these properties can be found in chemical databases such as PubChem and scientific literature focusing on similar compounds.
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide has potential applications in various scientific fields:
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is methanesulfonamide, substituted at the nitrogen atom by a (furan-2-yl)methyl group and at the sulfur-bound methyl group by a phenyl ring. This yields the formal name N-[(furan-2-yl)methyl]-1-phenylmethanesulfonamide. Alternative nomenclature includes N-(furan-2-ylmethyl)benzenemethanesulfonamide and N-benzyl-N-(furan-2-ylmethyl)sulfonamide, though the latter implies substitution on nitrogen only [1] [2].
The molecular formula is C₁₂H₁₃NO₃S, with a molar mass of 251.30 g/mol. Structurally, it belongs to the arylsulfonamide class and incorporates a furan heterocycle – a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The furan ring displays characteristic aromaticity due to the oxygen atom's contribution of two lone electrons to the π-system, creating 6π-electrons that satisfy Hückel's rule. This aromatic nature significantly influences the compound's electronic distribution and potential for π-π stacking interactions in biological environments. The methylene bridge (–CH₂–) connecting the furan ring to the sulfonamide nitrogen provides conformational flexibility, while the sulfonamide group (–SO₂NH–) offers hydrogen-bonding capability and potential for ionic interactions [2] [4] [6].
Table 1: Nomenclature and Structural Identifiers of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide and Related Compounds
Compound Name | Systematic Name | Molecular Formula | Structural Features | PubChem CID |
---|---|---|---|---|
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide | N-(furan-2-ylmethyl)benzenemethanesulfonamide | C₁₂H₁₃NO₃S | Arylsulfonamide with furylmethylamine | - |
N-(furan-2-ylmethyl)methanesulfonamide | N-(furan-2-ylmethyl)methanesulfonamide | C₆H₉NO₃S | Methylsulfonamide with furylmethylamine | 240162 |
2-Furanone | Furan-2(5H)-one | C₄H₄O₂ | γ-crotonolactone heterocycle | 9917 |
The compound's structural classification places it within several important categories: organosulfur compounds (due to the sulfonyl group), heterocyclic compounds (furan ring), and more specifically, as a substituted sulfonamide. This hybrid nature contributes to its physicochemical profile, including moderate lipophilicity (predicted LogP ≈ 1.8-2.2), hydrogen-bond acceptor capacity (oxygen atoms in sulfonyl and furan), and hydrogen-bond donor capability (N-H group). These properties influence its potential bioavailability and membrane permeability, key considerations in drug design applications [2] [6].
The development of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is rooted in two historically significant chemical lineages: sulfonamide therapeutics and furan-based medicinal chemistry. The sulfonamide functional group first gained prominence in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This breakthrough ushered in the sulfa drug era, demonstrating that synthetic organic compounds could effectively treat systemic bacterial infections. Subsequent structural refinements produced diverse therapeutic agents, including diuretics (furosemide), carbonic anhydrase inhibitors (acetazolamide), and antiepileptics (zonisamide) [5] [8].
Simultaneously, furan chemistry evolved from its origins in industrial chemistry (furfural production from agricultural waste) to medicinal applications. The furan ring's presence in natural products and synthetic pharmaceuticals alike stimulated research into its bioisosteric properties and metabolic stability. Early furan derivatives demonstrated antimicrobial properties, with nitrofurantoin (1953) becoming a clinically important urinary tract antibiotic. The structural versatility of furan derivatives facilitated their incorporation into more complex molecules targeting diverse biological pathways [6] [10].
The strategic combination of sulfonamide and heterocyclic components represents a logical progression in medicinal chemistry hybridization. Research into N-alkyl and N-aryl sulfonamides intensified as their target selectivity and metabolic stability advantages became apparent. Specifically, the incorporation of nitrogen-containing heterocycles (including furans) adjacent to sulfonamide groups created molecules capable of multipoint binding with biological targets. This approach is exemplified in COX-2 inhibitors like celecoxib, which contains both a sulfonamide moiety and a pyrazole heterocycle [5] [8].
The structural motif of N-(heteroarylmethyl)sulfonamides gained particular attention as synthetic methodologies improved. The furan-2-ylmethyl group (furfurylamine derivative) offered a balance of aromatic character, moderate lipophilicity, and synthetic accessibility from renewable resources like pentose sugars. Patent literature from the early 21st century demonstrates increasing incorporation of furan-methylamine components into sulfonamide-containing drug candidates, particularly in anticancer and central nervous system applications. This trend reflects the pharmaceutical industry's growing appreciation for heterocyclic diversity in addressing complex therapeutic targets [3] [7] [9].
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide serves as a versatile scaffold in drug discovery due to its balanced physicochemical properties and potential for multipoint target interactions. The sulfonamide group acts as a privileged structure capable of forming hydrogen bonds with biological targets through both its NH and SO₂ moieties. Simultaneously, the furan ring provides a planar aromatic surface for π-π stacking interactions with protein residues, while the benzyl group contributes additional hydrophobic character essential for binding pocket penetration [2] [5] [8].
This compound functions as a valuable synthetic intermediate in medicinal chemistry. The nucleophilic nitrogen can undergo further alkylation to create tertiary sulfonamides with enhanced membrane permeability. The furan ring offers sites for electrophilic substitution (primarily at C5) or ring-opening transformations to create dicarbonyl intermediates. Additionally, the benzylic position adjacent to the sulfonyl group can be functionalized through oxidation or radical reactions. These reactivities enable efficient generation of structural diversity around the core scaffold for structure-activity relationship (SAR) studies [3] [10].
The synthesis typically involves the reaction between furfurylamine and substituted benzenesulfonyl chlorides under Schotten-Baumann conditions. Recent advances employ mechanochemical methods or microwave-assisted synthesis to improve yields and reduce reaction times. A representative synthesis from Orie et al. demonstrates the efficient coupling of furfural-derived amines with sulfonyl chlorides, achieving yields exceeding 75% under optimized conditions [10]:
Furan-2-ylmethanamine + PhCH₂SO₂Cl → N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide
Research indicates significant potential for target engagement across multiple therapeutic areas:
Anticancer Applications: Structural analogs incorporating the furylmethylsulfonamide motif demonstrate potent inhibition of tyrosine kinase receptors, particularly EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). These receptors are overexpressed in numerous malignancies (breast, lung, colon, ovarian cancers) and drive tumor proliferation. Molecular modeling studies suggest that the sulfonamide oxygen atoms coordinate with kinase domain residues, while the furan ring occupies a hydrophobic pocket adjacent to the ATP-binding site. Schiff base derivatives containing methanesulfonamide fragments linked to phenolic aldehydes via azomethine bonds show particularly promising anticancer profiles, with IC₅₀ values against EGFR and HER2 in the submicromolar range (0.166-0.752 μM) [5].
Antimicrobial Agents: The structural hybridization approach enhances antimicrobial potential by combining sulfonamide's historical antibacterial properties with furan's inherent antimicrobial activity. Derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. The mechanism likely involves dual inhibition of folate biosynthesis (via dihydropteroate synthase interaction) and membrane disruption. Urea derivatives incorporating the furan-2-ylmethyl group demonstrate significant growth inhibition at concentrations as low as 0.01 mg·L⁻¹, suggesting potent antimicrobial effects [10].
Neuropharmacological Potential: Though not directly studied, structurally related N-(furan-2-ylmethyl)-N-methylpropargylamines demonstrate modulatory effects on monoamine neurotransmitters. These compounds influence cortical serotonin and noradrenaline levels through mechanisms potentially involving monoamine oxidase (MAO) interaction. While MAO inhibition may be modest, the furan-methylamine component appears to contribute to region-specific alterations in neurotransmitter dynamics relevant to cognitive function and neurological disorders [7].
Table 2: Biological Activities of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Analogs
Structural Class | Representative Modifications | Primary Biological Activity | Key Findings | Reference |
---|---|---|---|---|
Phenolic Schiff Bases | Methanesulfonamide core linked to phenolic aldehyde via azomethine | EGFR/HER2 inhibition | IC₅₀ = 0.166-0.752 μM against tyrosine kinases; broad-spectrum anticancer activity across 59 cell lines | [5] |
Sulfonamide-Urea Hybrids | Urea linkage to carbamoylguanidine group | Antimicrobial | Activity against E. coli, S. typhi, S. aureus at concentrations 0.01-100 mg·L⁻¹ | [10] |
Propargylamine Derivatives | N-methylprop-2-yn-1-amine substitution | Neurotransmitter modulation | Region-specific alterations in cortical serotonin and noradrenaline levels | [7] |
Emerging SAR data reveals critical structural determinants for biological activity:
These insights guide rational design of next-generation derivatives with improved target affinity and drug-like properties. The compound's core structure serves as a versatile template for generating chemical libraries targeting diverse biological pathways, positioning it as a valuable scaffold in contemporary drug discovery paradigms focused on polypharmacology and multi-target therapeutics [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3